![molecular formula C29H21BrO6 B12473603 4-({[Hydroxy(diphenyl)acetyl]oxy}acetyl)phenyl 4-bromobenzoate](/img/structure/B12473603.png)
4-({[Hydroxy(diphenyl)acetyl]oxy}acetyl)phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-HYDROXY-2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL 4-BROMOBENZOATE is a complex organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-HYDROXY-2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the esterification of 4-bromobenzoic acid with 4-{2-[(2-hydroxy-2,2-diphenylacetyl)oxy]acetyl}phenol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-HYDROXY-2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{2-[(2-HYDROXY-2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(2-HYDROXY-2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL 4-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(2-HYDROXY-2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL BENZOATE: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
4-{2-[(2-HYDROXY-2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL 4-CHLOROBENZOATE: Similar structure with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
The presence of the bromine atom in 4-{2-[(2-HYDROXY-2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL 4-BROMOBENZOATE makes it unique in terms of its reactivity and potential applications. Bromine atoms can participate in specific types of chemical reactions, such as nucleophilic aromatic substitution, which can be leveraged in synthetic chemistry.
Properties
Molecular Formula |
C29H21BrO6 |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
[4-[2-(2-hydroxy-2,2-diphenylacetyl)oxyacetyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C29H21BrO6/c30-24-15-11-21(12-16-24)27(32)36-25-17-13-20(14-18-25)26(31)19-35-28(33)29(34,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18,34H,19H2 |
InChI Key |
YANMNVJQRUKPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


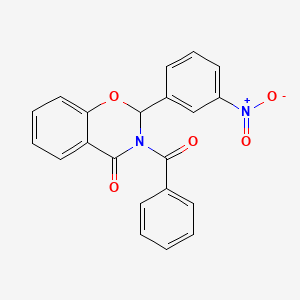
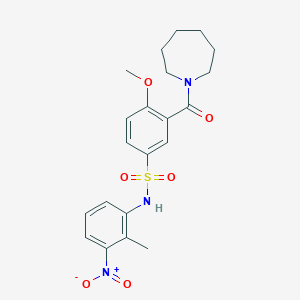
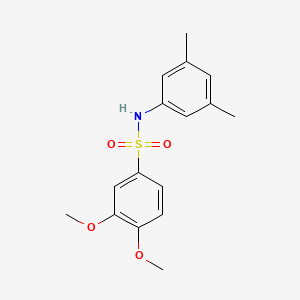
![2-methylpropyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12473540.png)
![3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12473547.png)
![1-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12473548.png)
![N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12473557.png)
![4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473558.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B12473565.png)
![2-(4-methoxyphenyl)-3,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12473572.png)
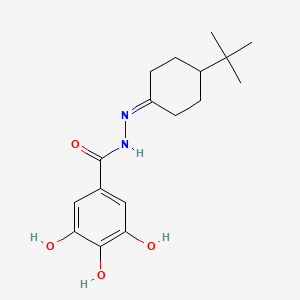
![2,2'-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran](/img/structure/B12473580.png)
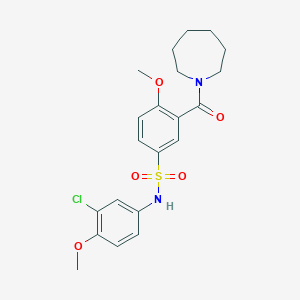
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12473595.png)
